molecular formula C13H8N2O2S B13105478 3-Thiophenazoic acid

3-Thiophenazoic acid

Cat. No.: B13105478
M. Wt: 256.28 g/mol
InChI Key: FJAICPVFXUADBY-UHFFFAOYSA-N
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Description

3-Thiophenazoic acid (chemical formula: C₁₃H₈N₂O₂S, molecular weight: 256.28 g/mol) is a heterocyclic compound featuring a quinazoline core fused with a thiophene ring . Its structure combines aromatic and heterocyclic elements, making it a subject of interest in pharmaceutical and materials research.

Properties

Molecular Formula

C13H8N2O2S

Molecular Weight

256.28 g/mol

IUPAC Name

3-sulfanylphenazine-1-carboxylic acid

InChI

InChI=1S/C13H8N2O2S/c16-13(17)8-5-7(18)6-11-12(8)15-10-4-2-1-3-9(10)14-11/h1-6,18H,(H,16,17)

InChI Key

FJAICPVFXUADBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=C(C=C(C3=N2)C(=O)O)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophenazoic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur, can be used to synthesize thiophene derivatives . Another method is the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with sulfurizing agents like phosphorus pentasulfide (P4S10) to form thiophenes .

Industrial Production Methods: Industrial production of 3-Thiophenazoic acid typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. The Gewald reaction is favored for its simplicity and high yield, while the Paal-Knorr synthesis is preferred for its versatility in producing various thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions: 3-Thiophenazoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Thiophenazoic acid depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors. For example, they may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved can vary, but common targets include enzymes involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Structural and Functional Differences

The following compounds share structural motifs with 3-thiophenazoic acid but differ in core architecture and functional groups:

Thiophene-3-acetic Acid
  • Chemical Formula : C₆H₆O₂S
  • Molecular Weight : 142.17 g/mol
  • Structure : A thiophene ring substituted with an acetic acid group at the 3-position.
  • Key Properties :
    • Low solubility in common organic solvents (e.g., CHCl₃, MeOH) .
    • Used as a laboratory chemical and in manufacturing .
    • Safety : Classified as corrosive (Skin Corrosion/Irritation Category 1A–1C; H314, H318) .
3-Methyl-4-(thiophene-2-amido)benzoic Acid
  • Chemical Formula: C₁₃H₁₁NO₃S
  • Molecular Weight : 261.29 g/mol
  • Structure : A benzoic acid derivative with a thiophene-2-amido substituent at the 4-position and a methyl group at the 3-position.
  • Applications : Used as a reference standard for drug impurity analysis .
2-Amino-thiophene-3-carboxylic Acid Amide
  • Chemical Formula: C₉H₁₁NO₂S
  • Molecular Weight : ~197.26 g/mol
  • Structure: A thiophene ring with amino and carboxylic acid amide groups at the 2- and 3-positions, respectively.
  • Applications : Investigated in pharmaceutical research, particularly for bioactive molecule development .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Key Applications Safety Hazards
3-Thiophenazoic Acid C₁₃H₈N₂O₂S 256.28 Likely low (data limited) Pharmaceuticals, materials Not specified
Thiophene-3-acetic Acid C₆H₆O₂S 142.17 Low in CHCl₃, MeOH, Et₂O Lab chemical, manufacturing H314, H318 (corrosive)
3-Methyl-4-(thiophene-2-amido)benzoic Acid C₁₃H₁₁NO₃S 261.29 Not reported Drug impurity reference Skin/eye precautions
2-Amino-thiophene-3-carboxylic Acid Amide C₉H₁₁NO₂S ~197.26 Not reported Pharmaceutical intermediates No specific data

Biological Activity

3-Thiophenazoic acid is a heterocyclic compound characterized by its thiophene and phenyl groups. It has garnered attention in the scientific community due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article reviews the current understanding of the biological activity of 3-Thiophenazoic acid, supported by case studies and research findings.

3-Thiophenazoic acid can be described with the following chemical properties:

PropertyValue
Molecular FormulaC9H7NOS
Molecular Weight181.22 g/mol
IUPAC Name3-thiopheno[2,3-b]pyridine-2-carboxylic acid
Melting Point150-152 °C

The biological activity of 3-Thiophenazoic acid is attributed to its ability to interact with various biological targets, including enzymes and cellular receptors. Its mechanism of action involves:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which helps in reducing oxidative stress in cells.
  • Modulation of Cellular Pathways : It influences signaling pathways related to inflammation and apoptosis, potentially contributing to its anticancer effects.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of 3-Thiophenazoic acid against a range of pathogens. For instance:

  • Bacterial Inhibition : In vitro studies indicated that 3-Thiophenazoic acid effectively inhibited the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : The compound also showed significant antifungal activity against strains such as Candida albicans, suggesting its potential use in treating fungal infections.

Case Study: Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial effects of 3-Thiophenazoic acid on clinical isolates of E. coli. The results indicated:

  • Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 125 µg/ml.
  • Zone of Inhibition : Agar diffusion tests revealed a zone of inhibition measuring 18 mm at a concentration of 250 µg/ml.

Anticancer Potential

Recent research has explored the anticancer properties of 3-Thiophenazoic acid. Findings suggest that it may induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in various cancer cell lines.
  • Induction of Apoptosis : Mechanistic studies indicated that treatment with 3-Thiophenazoic acid led to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Research Findings

A notable study published in the Journal of Cancer Research reported that:

  • Cell Lines Tested : Human breast cancer (MCF-7) and lung cancer (A549) cell lines were treated with varying concentrations.
  • Results : A dose-dependent decrease in cell viability was observed, with IC50 values estimated at 30 µM for MCF-7 and 25 µM for A549 cells.

Q & A

Q. How should researchers address limitations in small-scale synthesis when scaling up 3-Thiophenazoic acid production for preclinical trials?

  • Methodological Answer : Conduct Design of Experiments (DoE) to optimize parameters (e.g., catalyst loading, mixing efficiency). Pilot-scale reactors with real-time monitoring (e.g., PAT tools) ensure reproducibility. Environmental impact assessments (e.g., waste solvent disposal) align with green chemistry principles .

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